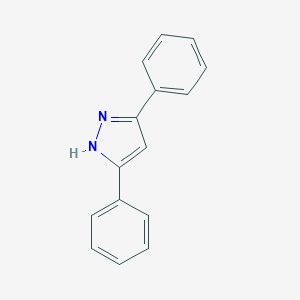
3,5-Diphenylpyrazole
Cat. No. B073989
Key on ui cas rn:
1145-01-3
M. Wt: 220.27 g/mol
InChI Key: JXHKUYQCEJILEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05744614
Procedure details


120 parts (1 mol) of acetophenone and 106 parts (1 mol) of benzaldehyde were simultaneously added dropwise at 70° C. to 490 parts (3 mol) of 60% strength by weight sulfuric acid. The mixture was stirred at 70° C. for 2 hours and the phases were then separated. The sulfuricacid phase was initially introduced with 2 parts (0.0133 mol) of sodium iodide and 62.5 parts (1 mol) of 80% strength by weight hydrazine hydrate were added dropwise. The reaction mixture was heated to reflux (116° C.) and the organic phase was added dropwise in the course of60 minutes. In order to keep the temperature at 116° C., water was distilled off. The mixture was stirred at 116° C. for 5 hours, 150 ml of water being distilled off in this process. The mixture was diluted with 500 ml of water, and the precipitate was filtered off at room 30 temperature and washed with water until neutral. After drying, 213.3 partsof 3,5-diphenylpyrazole having a purity of 96% (HPLC) were obtained, which corresponds to a yield of 93.1% of theory. M.p.: 196° C.






Name
Yield
93.1%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=O)[CH3:2].[CH:10](=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.S(=O)(=O)(O)O.[I-].[Na+].O.[NH2:26][NH2:27]>>[C:11]1([C:10]2[CH:2]=[C:1]([C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:27][N:26]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0.0133 mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 70° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases were then separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux (116° C.)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the organic phase was added dropwise in the course of60 minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 116° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
water was distilled off
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 116° C. for 5 hours
|
|
Duration
|
5 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
150 ml of water being distilled off in this process
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted with 500 ml of water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered off at room 30 temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water until neutral
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=NNC(=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 93.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
